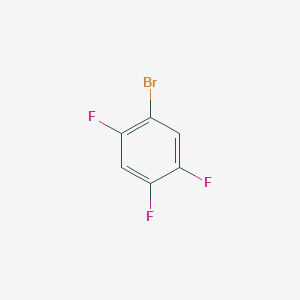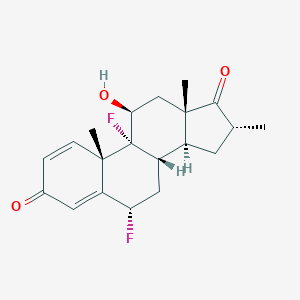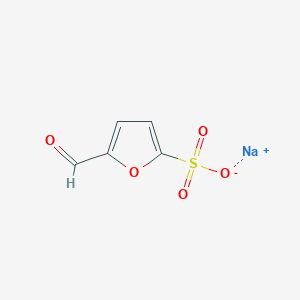
Sodium 5-formylfuran-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-formylfuran-2-sulfonate: is a chemical compound with the molecular formula C5H3NaO5S and a molecular weight of 198.13 g/mol . It is a sodium salt derivative of 5-formylfuran-2-sulfonic acid and is known for its applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 5-formylfuran-2-sulfonate can be synthesized through a reaction involving the sulfonation of furfural. The process typically involves the use of sulfuric acid and sodium hydroxide under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound often involves a one-pot synthesis method. This method is efficient and cost-effective, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 5-formylfuran-2-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, sodium 5-formylfuran-2-sulfonate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and metabolic pathways. It acts as a substrate or inhibitor in enzymatic reactions .
Medicine: It is investigated for its role in modulating biological pathways and its potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of sodium 5-formylfuran-2-sulfonate involves its interaction with specific molecular targets. It can act as an electrophile or nucleophile, depending on the reaction conditions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby altering their structure and function .
Vergleich Mit ähnlichen Verbindungen
- Sodium 5-formylthiophene-2-sulfonate
- Sodium 5-formylbenzene-2-sulfonate
- Sodium 5-formylpyridine-2-sulfonate
Uniqueness: Sodium 5-formylfuran-2-sulfonate is unique due to its furan ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity under various conditions .
Eigenschaften
CAS-Nummer |
31795-44-5 |
|---|---|
Molekularformel |
C5H4NaO5S |
Molekulargewicht |
199.14 g/mol |
IUPAC-Name |
sodium;5-formylfuran-2-sulfonate |
InChI |
InChI=1S/C5H4O5S.Na/c6-3-4-1-2-5(10-4)11(7,8)9;/h1-3H,(H,7,8,9); |
InChI-Schlüssel |
NVEHHZVMTJYIQT-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1)S(=O)(=O)[O-])C=O.[Na+] |
Isomerische SMILES |
C1=C(OC(=C1)S(=O)(=O)[O-])C=O.[Na+] |
Kanonische SMILES |
C1=C(OC(=C1)S(=O)(=O)O)C=O.[Na] |
Key on ui other cas no. |
31795-44-5 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


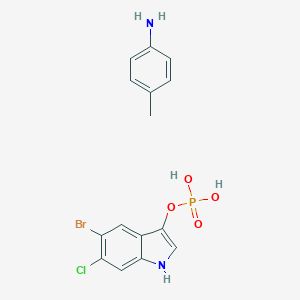

![(2S,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one](/img/structure/B152804.png)
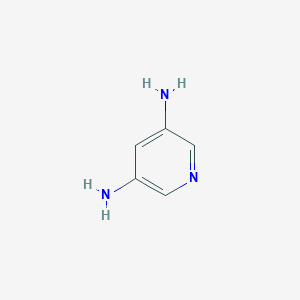
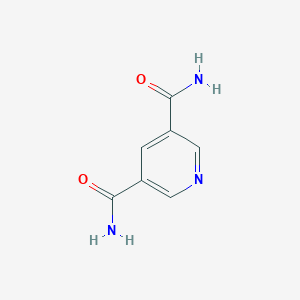
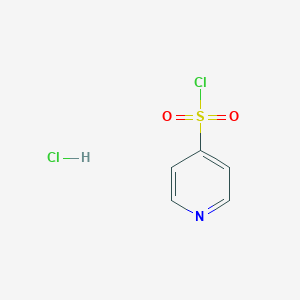
![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)
